3-Ethynyl-2-methylpyridin-4-ol
Description
3-Ethynyl-2-methylpyridin-4-ol is a pyridine derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and an ethynyl (acetylene) substituent at position 3 of the pyridine ring (Figure 1). The hydroxyl group at position 4 enhances polarity and hydrogen-bonding capacity, while the methyl group at position 2 may influence steric hindrance and lipophilicity.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-ethynyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-6(2)9-5-4-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChI Key |
VJFCZYQPKRGGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol, followed by filtration and air-drying to obtain 3-ethynyl-benzoylhydrazine . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3-Ethynyl-2-methylpyridin-4-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alkenes, alkanes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethynyl-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its ethynyl group can also undergo cycloaddition reactions, forming new ring structures. These interactions are facilitated by the electron-rich nature of the pyridine ring and the presence of the hydroxyl group, which can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following comparison focuses on three pyridine derivatives listed in the Catalog of Pyridine Compounds (2017), emphasizing structural differences and inferred properties.
Table 1: Structural Comparison of 3-Ethynyl-2-methylpyridin-4-ol and Analogues
Detailed Analysis
The methyl group at position 2 introduces minimal steric hindrance compared to bulkier substituents like chloro or dimethoxymethyl in . 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol : The chloro group (strongly electron-withdrawing) and dimethoxymethyl (electron-donating) create electronic asymmetry. The propargyl alcohol chain at position 4 may enable additional hydrogen bonding but reduces ring planarity.
Solubility and Polarity The target compound’s hydroxyl group enhances water solubility relative to the methoxy group in ’s (4-Methoxypyridin-2-yl)-methanol. However, 2-(2-Hydroxyethoxy)pyridin-3-ol has two hydroxyl groups and an ether linkage, likely making it more hydrophilic than the target.
Hydrogen-Bonding Capacity The hydroxyl group at position 4 in the target compound provides a strong hydrogen-bond donor/acceptor site, similar to the propargyl alcohol in but contrasting with the methoxy group in ’s (4-Methoxypyridin-2-yl)-methanol, which acts only as an acceptor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
